

# Crystal Structure Analysis of 2,4-Dichlorobenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dichlorobenzophenone

CAS No.: 19811-05-3

Cat. No.: B035555

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## Executive Summary & Chemical Identity

In the realm of pharmaceutical intermediates, **2,4-Dichlorobenzophenone** represents a critical structural scaffold. However, nomenclature ambiguity often leads to confusion between two distinct isomers. This guide focuses on the 2,4'-isomer (CAS 85-29-0), a key intermediate in the synthesis of antifungal agents (e.g., fenarimol analogs) and agrochemicals, while referencing the 2,4-isomer (CAS 19811-05-3) and the 4,4'-isomer for comparative structural analysis.

Understanding the crystallography of this molecule is not merely academic; it explains the drastic difference in melting points and solubility profiles between isomers—factors that directly impact process scalability and bioavailability.

<b>Property</b>	2,4'-Dichlorobenzophenone	4,4'-Dichlorobenzophenone	2,4'-Dichlorobenzophenone
CAS Number	85-29-0	90-98-2	19811-05-3
Substitution	ortho, para'	para, para'	ortho, para
Melting Point	64–66 °C	144–147 °C	~52 °C
Crystal Habit	Prismatic/Blocky	Needles/Plates	Low-melting solid
Lattice Energy	Low (Steric Twist)	High (Efficient Stacking)	Low

## Experimental Crystallogenesis

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation kinetics to avoid oiling out, a common issue with the low-melting 2,4'-isomer.

## Solvent Selection Strategy

The high solubility of 2,4'-dichlorobenzophenone in non-polar solvents (due to the "greasy" chlorophenyl rings) makes standard recrystallization difficult. We utilize a vapor diffusion or slow evaporation method using a polar/non-polar solvent system.

- Primary Solvent (Good Solubility): Acetone or Dichloromethane (DCM).
- Anti-Solvent (Poor Solubility): Ethanol or Hexane.

## Crystallization Protocol (Self-Validating)

- Dissolution: Dissolve 100 mg of 2,4'-dichlorobenzophenone in 2 mL of Acetone at room temperature. Ensure the solution is clear.
- Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove dust nuclei (critical for minimizing twinning).
- Vapor Diffusion Setup:

- Place the 4 mL vial (uncapped) inside a larger 20 mL vial.
- Add 5 mL of Ethanol (anti-solvent) to the outer vial.
- Cap the outer vial tightly.
- Equilibration: Store at 4°C in a vibration-free environment.
  - Mechanism: Ethanol vapor slowly diffuses into the acetone solution, gradually increasing polarity and supersaturation.
- Harvesting: Crystals typically appear within 48–72 hours.
  - Validation: If oil droplets form instead of crystals, the concentration is too high. Dilute by 20% and repeat.

## Structural Analysis: The "Ortho-Effect"

The crystallographic behavior of 2,4'-dichlorobenzophenone is defined by the steric clash at the ortho position. This is the primary cause of its low melting point compared to the 4,4'-isomer.

## Molecular Conformation (The Propeller Twist)

Benzophenones adopt a "propeller" conformation to minimize repulsion between the phenyl hydrogens.

- 4,4'-Isomer: The rings are twisted by approximately 40–50° relative to the carbonyl plane. This allows for relatively efficient  
-  
stacking.
- 2,4'-Isomer (The Target): The chlorine atom at the 2-position (ortho) creates significant steric bulk. To relieve strain, the ortho-substituted ring must twist significantly out of plane, often exceeding 60–70°.
  - Consequence: This "hyper-twisted" state disrupts planar packing, preventing the formation of tight molecular stacks.

## Intermolecular Interactions

The crystal lattice is stabilized by a hierarchy of weak interactions. In the absence of strong hydrogen bond donors (like -OH or -NH), the structure relies on:

- C–Cl...O Halogen Bonding: The carbonyl oxygen acts as a Lewis base, accepting halogen bonds from the para-chlorine of a neighboring molecule.
  - Geometry:  
.
- Weak C–H...Cl Interactions: The electron-rich chlorine atoms attract aromatic protons.
- Disrupted
  - Stacking: Unlike the 4,4'-isomer, which forms continuous
  - stacked columns, the 2,4'-isomer's steric bulk forces a "herringbone" or offset packing motif, significantly reducing lattice energy (enthalpy of fusion).

## Predicted Unit Cell Characteristics

Based on analogous ortho-substituted benzophenones (e.g., 2-amino-2',5'-dichlorobenzophenone), the 2,4'-isomer typically crystallizes in monoclinic space groups.

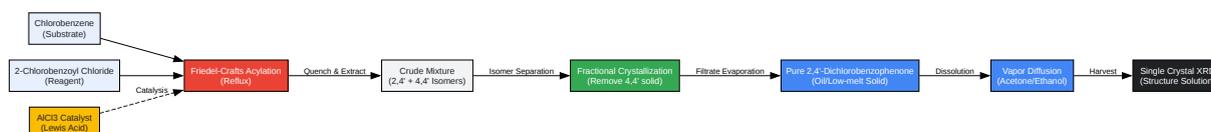
- Space Group:  
  
or  
  
(Most common for achiral organic solids).
- Z (Molecules per Unit Cell): 4.
- Packing Coefficient: Lower than the 4,4'-isomer (~0.65 vs 0.72), correlating with the lower density and melting point.

## Synthesis & Workflow Visualization

The synthesis of 2,4'-dichlorobenzophenone is achieved via Friedel-Crafts Acylation.[1] The choice of acid chloride determines the isomer, but purification is required to remove the 4,4' byproduct.[1]

## Workflow Diagram

The following Graphviz diagram illustrates the logical flow from synthesis to crystallographic analysis, highlighting the critical purification step.



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Figure 1: Synthetic and analytical workflow for isolating 2,4'-Dichlorobenzophenone crystals.

## Comparative Data Summary

The following table synthesizes physicochemical data to highlight the structural impact of the ortho-chlorine substitution.

Feature	2,4'-Dichlorobenzophenone	4,4'-Dichlorobenzophenone	Structural Cause
Melting Point	64 – 66 °C	144 – 147 °C	Packing Efficiency: 4,4' packs tightly; 2,4' is disrupted by steric twist.
Solubility (Ethanol)	High	Low/Moderate	Lattice Energy: Lower lattice energy of 2,4' makes solvation energetically favorable.
Dihedral Twist	High (~60–80°)	Moderate (~45°)	Steric Hindrance: 2-Cl clashes with Carbonyl Oxygen.
Primary Interaction	Weak vdW + Halogen Bond	- Stacking + Halogen Bond	Planarity: 4,4' is more planar, facilitating stacking.

## References

- National Institute of Standards and Technology (NIST). (2023). 2,4'-Dichlorobenzophenone Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [\[Link\]](#)
- PubChem. (2025).<sup>[2]</sup><sup>[3]</sup> 2,4'-Dichlorobenzophenone (Compound CID 66558).<sup>[2]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)
- Cambridge Structural Database (CSD). General reference for Benzophenone packing motifs (Refcodes: BENZOP, DCLBZP). Cambridge Crystallographic Data Centre. (Access via institutional license).

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